molecular formula C26H45NO21 B13811140 Galbeta1-3GalNAcbeta1-4Galbeta1-4Glc

Galbeta1-3GalNAcbeta1-4Galbeta1-4Glc

Cat. No.: B13811140
M. Wt: 707.6 g/mol
InChI Key: HCXIEPLIUZXCMD-NLFJORDCSA-N
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Description

Galbeta1-3GalNAcbeta1-4Galbeta1-4Glc is a complex carbohydrate structure, also known as a glycan. This compound is part of the glycosphingolipid family, which plays a crucial role in various biological processes. Glycans are essential components of cell membranes and are involved in cell-cell communication, immune response, and pathogen recognition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Galbeta1-3GalNAcbeta1-4Galbeta1-4Glc typically involves enzymatic glycosylation reactions. The key enzymes used in the synthesis are glycosyltransferases, which catalyze the transfer of sugar moieties from activated donor molecules to specific acceptor molecules. The reaction conditions often include optimal pH, temperature, and the presence of cofactors such as metal ions .

Industrial Production Methods

Industrial production of this glycan can be achieved through microbial fermentation processes. Genetically engineered microorganisms, such as Escherichia coli, are used to express the necessary glycosyltransferases. The fermentation process is optimized to maximize the yield of the desired glycan, followed by purification steps to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

Galbeta1-3GalNAcbeta1-4Galbeta1-4Glc can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Galbeta1-3GalNAcbeta1-4Galbeta1-4Glc has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Galbeta1-3GalNAcbeta1-4Galbeta1-4Glc involves its interaction with specific receptors on cell surfaces. These interactions can trigger various cellular responses, such as immune activation or inhibition of pathogen binding. The molecular targets include glycan-binding proteins, such as lectins, which recognize and bind to specific carbohydrate structures .

Comparison with Similar Compounds

Similar Compounds

    Galalpha1-4Galbeta1-4Glc: Another glycan with a similar structure but different linkage.

    GalNAcbeta1-3Galalpha1-4Galbeta1-4Glc: A glycan with an additional N-acetylgalactosamine residue.

    Galbeta1-4GlcNAcbeta1-3Galbeta1-4Glc: A glycan with a different arrangement of sugar residues

Uniqueness

Galbeta1-3GalNAcbeta1-4Galbeta1-4Glc is unique due to its specific linkage pattern and the presence of both galactose and N-acetylgalactosamine residues. This unique structure allows it to interact with specific receptors and play distinct roles in biological processes .

Properties

Molecular Formula

C26H45NO21

Molecular Weight

707.6 g/mol

IUPAC Name

N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C26H45NO21/c1-6(32)27-11-22(48-25-18(39)14(35)12(33)7(2-28)44-25)13(34)8(3-29)43-24(11)46-21-10(5-31)45-26(19(40)16(21)37)47-20-9(4-30)42-23(41)17(38)15(20)36/h7-26,28-31,33-41H,2-5H2,1H3,(H,27,32)/t7-,8-,9-,10-,11-,12+,13+,14+,15-,16-,17-,18-,19-,20-,21+,22-,23?,24+,25+,26+/m1/s1

InChI Key

HCXIEPLIUZXCMD-NLFJORDCSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)CO)O)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

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